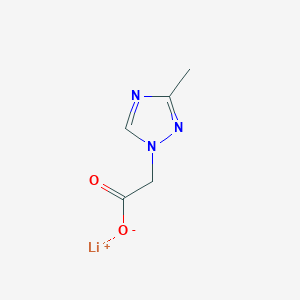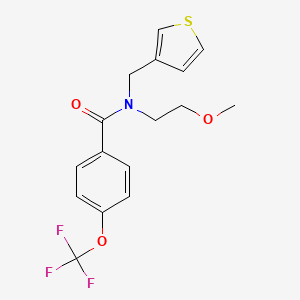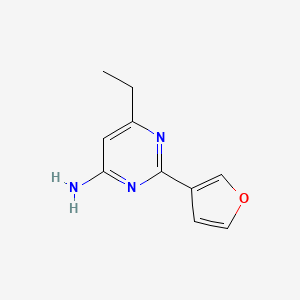![molecular formula C15H13Cl2NO2 B3004538 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 386757-41-1](/img/structure/B3004538.png)
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H13Cl2NO2 and a molecular weight of 310.17 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H13Cl2NO2 . Detailed structural analysis such as bond lengths, angles, and conformation would require more specific resources such as crystallographic data or computational chemistry studies.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 310.17 . More specific properties such as melting point, boiling point, solubility, and spectral properties would require specific experimental data.Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound has been synthesized and characterized using various methods, including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. These techniques provide insights into its molecular structure and properties (Demircioğlu, 2021).
Optoelectronic Properties and Bioactivity
- Imine derivatives, including 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol, have been studied for their optoelectronic properties and potential bioactivity. Computational techniques complement experimental methods to explore these aspects, including their interactions with crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Electrical Conductivity and Luminescence
- Research has investigated the electrical conductivity and luminescence properties of compounds related to 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol. This includes studies on their behavior in different solvents and concentrations (Gonul et al., 2018).
Antibacterial and Antioxidant Activities
- Certain imine compounds, similar in structure to the subject compound, have demonstrated antibacterial and antioxidant activities. These activities vary based on the substituents present in the molecule (Oloyede-Akinsulere et al., 2018).
Tautomerism and Molecular Interactions
- Studies focus on tautomerism in similar compounds, particularly their behavior in different solvents and states. This includes an examination of molecular interactions, such as hydrogen bonding (Albayrak et al., 2011).
Antioxidant Properties of Schiff Base Complexes
- Schiff base complexes, including derivatives of the mentioned compound, have been evaluated for their antioxidant properties. These studies provide insights into the potential health-related applications of such compounds (Ibrahim et al., 2017).
Chemosensor Development
- Research has been conducted on developing chemosensors using compounds like 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol. These sensors are capable of detecting specific ions or molecules in various environments (Naderi et al., 2019).
Corrosion Inhibition
- Schiff base compounds have been investigated for their role as corrosion inhibitors. Studies indicate that these compounds can effectively inhibit corrosion in certain environments (Küstü et al., 2007).
Anticancer Activity
- Novel nickel complexes containing imine bonds, related to the studied compound, have shown potential as anticancer agents. Their cytotoxicity against cancer cells has been a focus of research (Ay et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-11-6-7-12(16)13(17)8-11/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZCNZDGJIOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)


![N-(4,5-dimethylthiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3004467.png)
![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3004470.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004473.png)
![N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3004474.png)
![3-(4-Bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)
